3-({2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride
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Overview
Description
3-({2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride is a complex organic compound belonging to the thieno[2,3-d]pyrimidine class
Mechanism of Action
Target of Action
Similar pyridopyrimidine derivatives have been reported to target dihydrofolate reductase (dhfr), some kinases, such as the tyrosine-protein kinase transforming protein abl or map kinases, and the biotin carboxylase .
Mode of Action
Pyridopyrimidine derivatives, which share a similar structure, have been reported to inhibit dhfr with high affinity . This inhibition reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine, thereby affecting the synthesis of RNA and DNA .
Biochemical Pathways
Similar compounds have been reported to affect the folate-dependent enzymes and dna synthesis and methylation reactions due to their inhibition of dhfr .
Result of Action
The inhibition of dhfr by similar compounds leads to a reduction in the synthesis of rna and dna, which can lead to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-({2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidine core. One common approach is the cyclization of appropriately substituted thiophenes with amidines under acidic conditions[_{{{CITATION{{{_1{Efficient method for the synthesis of novel substituted thieno2,3-d .... The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce the amino group at the appropriate position on the thieno[2,3-d]pyrimidine ring.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-(6-methyl-2-phenylthieno[3,2-d]pyrimidin-4-yl)morpholine
3-methylphenyl 6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl ether
2-mercapto-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness: 3-({2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular framework allows for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
3-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S.ClH/c1-12-21-18(23-15-9-5-8-14(10-15)20(24)25)16-11-17(26-19(16)22-12)13-6-3-2-4-7-13;/h2-11H,1H3,(H,24,25)(H,21,22,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBOOUVDQMCYEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=C(SC2=N1)C3=CC=CC=C3)NC4=CC=CC(=C4)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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